molecular formula C13H24O2 B8470050 8-Hydroxy-5-isopropyl-8-methyl-non-6-EN-2-one CAS No. 55023-59-1

8-Hydroxy-5-isopropyl-8-methyl-non-6-EN-2-one

Cat. No.: B8470050
CAS No.: 55023-59-1
M. Wt: 212.33 g/mol
InChI Key: ONFMWCGMHFLYNV-UHFFFAOYSA-N
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Description

8-Hydroxy-5-isopropyl-8-methyl-non-6-EN-2-one is a useful research compound. Its molecular formula is C13H24O2 and its molecular weight is 212.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

55023-59-1

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

8-hydroxy-8-methyl-5-propan-2-ylnon-6-en-2-one

InChI

InChI=1S/C13H24O2/c1-10(2)12(7-6-11(3)14)8-9-13(4,5)15/h8-10,12,15H,6-7H2,1-5H3

InChI Key

ONFMWCGMHFLYNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(=O)C)C=CC(C)(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 12-liter reaction vessel equipped with stirrer, thermometer, condenser, gas addition tube (straight, not a dispersion tube), heating mantle and nitrogen blanket apparatus, is placed 4.5 liters of diethylether anhydrous and 120 grams (17.4 moles) of 4-16 mesh lithium shot. The contents of the flask are stirred and refluxed for one hour in order to activate the lithium. The heating mantle is removed and the contents of the flask are allowed to cool to room temperature. 828 grams (8.7 moles) of methyl bromide gas is then added to the reaction mass over a six hour period at a rate such that little gas escapes from the top of the condenser. The reaction is exothermic and will cause the solvent to reflux. When the addition of the methyl bromide is complete and the lithium has dissolved, one liter of toluene is added to the reaction mass. The resulting mixture is cooled to 0°-5° C. and the gas addition tube is replaced by an addition funnel. A toluene solution containing 470 grams of 4-isopropyl-7-oxo- 5-octenenitrile prepared according to Example IV is added dropwise to the reaction mass over a one hour period while maintaining the reaction mass at 0°-5° C. When addition is complete, the reaction mass is allowed to warm to room temperature. A GLC sample at this point shows no starting material and no nitrile present. When the reaction is complete, 800 ml of saturated ammonium chloride solution is added to the reaction mass with stirring. The resulting mixture is stirred for one hour and the organic layer is separated from the aqueous layer. The diethylether solvent is stripped from the reaction mass and the reaction mass is distilled through an 8" stone-packed column yielding the following fractions:
[Compound]
Name
4-16
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
4.5 L
Type
reactant
Reaction Step Two
Name
4-isopropyl-7-oxo- 5-octenenitrile
Quantity
470 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
828 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
800 mL
Type
reactant
Reaction Step Eleven

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